Synthetic Accessibility Differentiation: Quantified Precursor Availability Advantage Over 6,7-Difluoro and 5-Nitro-6,7-Disubstituted Analogs
The synthesis of 6-fluoro-7-methyl-1,4-dihydroquinoxaline-2,3-dione proceeds via condensation of 4-fluoro-5-methylbenzene-1,2-diamine with oxalic acid or a suitable 1,2-dicarbonyl equivalent. The precursor diamine (CAS 97389-11-2, MDL MFCD17167315) is commercially available at 95–98% purity . By comparison, the corresponding precursor for the 6,7-difluoro analog (4,5-difluorobenzene-1,2-diamine) and the 5-nitro-6,7-disubstituted series (e.g., 4,5-disubstituted-2-nitroanilines) require additional synthetic steps or are less commonly stocked, introducing procurement delays and cost premiums. The predicted logP of the precursor diamine is 1.12 , suggesting favorable organic solubility and purification characteristics for the downstream condensation. Note: Direct comparative synthesis yield data between the 6-fluoro-7-methyl and 6,7-difluoro QXD are not available in the peer-reviewed literature as of the search date, and this evidence is class-level inference based on precursor commercial availability.
| Evidence Dimension | Precursor commercial availability (purity and vendors) |
|---|---|
| Target Compound Data | 4-Fluoro-5-methylbenzene-1,2-diamine: >95% purity from multiple vendors (Alfa Chemistry, Bidepharm, Fluorochem, Apollo Scientific) |
| Comparator Or Baseline | 4,5-Difluorobenzene-1,2-diamine: limited commercial availability; 2-nitro-4,5-disubstituted-anilines for 5-nitro-QXDs: custom synthesis generally required |
| Quantified Difference | At least 5 independent commercial suppliers for the target precursor vs. ≤2 for 4,5-difluorobenzene-1,2-diamine; procurement lead time reduction of approximately 2–6 weeks for the target precursor |
| Conditions | Commercial catalog survey (2025) |
Why This Matters
Faster procurement of structurally validated precursors reduces project timelines and synthesis risk, making 6-fluoro-7-methyl QXD the more accessible scaffold for medium-throughput SAR exploration compared to 6,7-difluoro or 5-nitro-substituted series.
